

The Biological Activity of 4-Methylbenzyl Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylbenzyl acetate

Cat. No.: B1678904

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylbenzyl acetate, a carboxylic ester primarily recognized for its pleasant, fruity aroma, is a common ingredient in the fragrance and flavor industries.[1][2] While its organoleptic properties are well-documented, its broader biological activities remain a subject of limited investigation. This technical guide provides a comprehensive overview of the known and potential biological effects of **4-methylbenzyl acetate**, drawing from available literature on the compound and its structural analogs. This document summarizes key findings on its potential antimicrobial and neurological activities, and its toxicological profile, particularly concerning skin sensitization. Detailed experimental protocols for relevant assays are provided to facilitate further research into its therapeutic potential.

Chemical and Physical Properties

4-Methylbenzyl acetate is a colorless liquid with a chemical formula of $C_{10}H_{12}O_2$ and a molecular weight of 164.20 g/mol .[3][4] It is sparingly soluble in water but soluble in organic solvents like ethanol and ether.[1]

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₂ O ₂	[3]
Molecular Weight	164.20 g/mol	[3]
CAS Number	2216-45-7	[3]
Boiling Point	224-225 °C at 760 mmHg	[3]
LogP	2.44	[3]
Appearance	Colorless liquid	[5]

Biological Activities

While research specifically on **4-methylbenzyl acetate** is limited, studies on benzyl acetate and its derivatives suggest several potential areas of biological activity.

Antimicrobial Activity

A study on benzyl acetate derivatives has demonstrated their potential as antibacterial agents. [6][7] The research involved the synthesis of several derivatives and testing their efficacy against *Staphylococcus aureus* and *Shigella* spp. using the disc diffusion method. [6][7] The results indicated that all tested benzyl acetate derivatives exhibited inhibitory effects on both bacterial strains at a concentration of 100 µg/ml. [6][7] Notably, a derivative with a methoxy substituent showed significant activity against *Staphylococcus aureus*, while a chloro-substituted derivative was most effective against *Shigella* spp. [7]

Table 1: Antibacterial Activity of Benzyl Acetate Derivatives (Disc Diffusion Method)

Compound	Substituent	Concentration (µg/ml)	Zone of Inhibition - <i>S. aureus</i> (mm)	Zone of Inhibition - <i>Shigella</i> spp. (mm)
3a	H	100	9.0 ± 0.0	9.0 ± 0.5
3b	4-CH ₃	100	9.5 ± 0.5	7.0 ± 0.0
3c	4-OCH ₃	100	8.0 ± 0.0	-
3d	3-OCH ₃	100	16.5 ± 0.5	8.0 ± 0.0
3e	4-Cl	100	No inhibition	17.5 ± 0.5

Data extracted from a study on benzyl acetate derivatives.^[7] The specific activity of **4-Methylbenzyl acetate** (compound 3b) is highlighted.

Neurological Effects

Benzyl acetate has been identified as a cholinesterase inhibitor. Acetylcholinesterase is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in continuous nerve impulse transmission. While this suggests a potential for neurological activity, the specific effects and potency of **4-methylbenzyl acetate** as an acetylcholinesterase inhibitor have not been determined. Further research is warranted to explore this potential therapeutic avenue, particularly in the context of neurodegenerative diseases.^{[8][9]}

Anti-inflammatory and Other Potential Activities

Terpene esters, a class of compounds to which benzyl acetate belongs, are recognized for several therapeutic properties, including being neurotropic antispasmodic, calming, sedative, antihypertensive, anti-inflammatory, and analgesic.^[10] Although these are general properties of the chemical class, they suggest potential areas for future investigation into the specific activities of **4-methylbenzyl acetate**.

Toxicology and Safety Assessment

As a fragrance ingredient, **4-methylbenzyl acetate** has undergone toxicological and dermatological reviews.[\[10\]](#) The primary concern is skin sensitization.

Skin Sensitization

The potential for fragrance ingredients to cause skin sensitization is a critical aspect of their safety assessment.[\[11\]](#)[\[12\]](#)[\[13\]](#) The U-SENS™ assay, which measures the activation of dendritic cells, is one of the methods used to evaluate this.[\[11\]](#) This assay is part of a "2 out of 3" defined approach, often combined with the direct peptide reactivity assay (DPRA) and the KeratinoSens™ assay, to predict sensitization hazard.[\[11\]](#)

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research.

Antibacterial Activity Assessment: Disc Diffusion Method

This protocol is adapted from studies on benzyl acetate derivatives.[\[6\]](#)[\[7\]](#)

Materials:

- Bacterial strains (*Staphylococcus aureus*, *Shigella* spp.)
- Mueller-Hinton Agar (MHA)
- Sterile petri dishes
- Sterile filter paper discs (6 mm diameter)
- **4-Methylbenzyl acetate** solution (e.g., 100 µg/ml in a suitable solvent like DMSO)
- Positive control (e.g., Amoxicillin, 0.5 g/L)
- Negative control (solvent used to dissolve the test compound)
- Incubator (37°C)

Procedure:

- Prepare MHA plates according to the manufacturer's instructions.
- Inoculate the surface of the MHA plates uniformly with the test bacteria (e.g., using a sterile cotton swab dipped in a bacterial suspension of 0.5 McFarland standard).
- Aseptically place sterile filter paper discs onto the inoculated agar surface.
- Pipette a defined volume (e.g., 10 μ l) of the **4-methylbenzyl acetate** solution, positive control, and negative control onto separate discs.
- Incubate the plates at 37°C for 24 hours.
- Measure the diameter of the zone of inhibition (clear area around the disc where bacterial growth is inhibited) in millimeters.

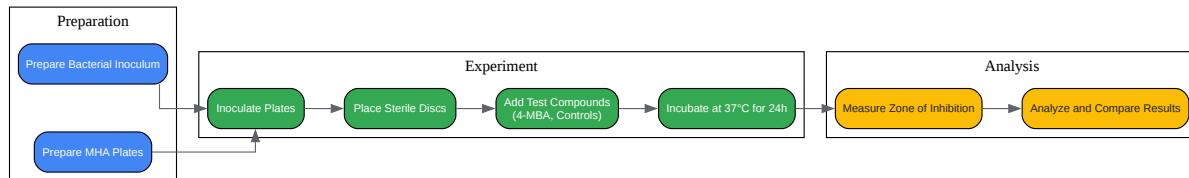
Cytotoxicity Assessment: MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cell lines.[\[1\]](#)[\[14\]](#)

Materials:

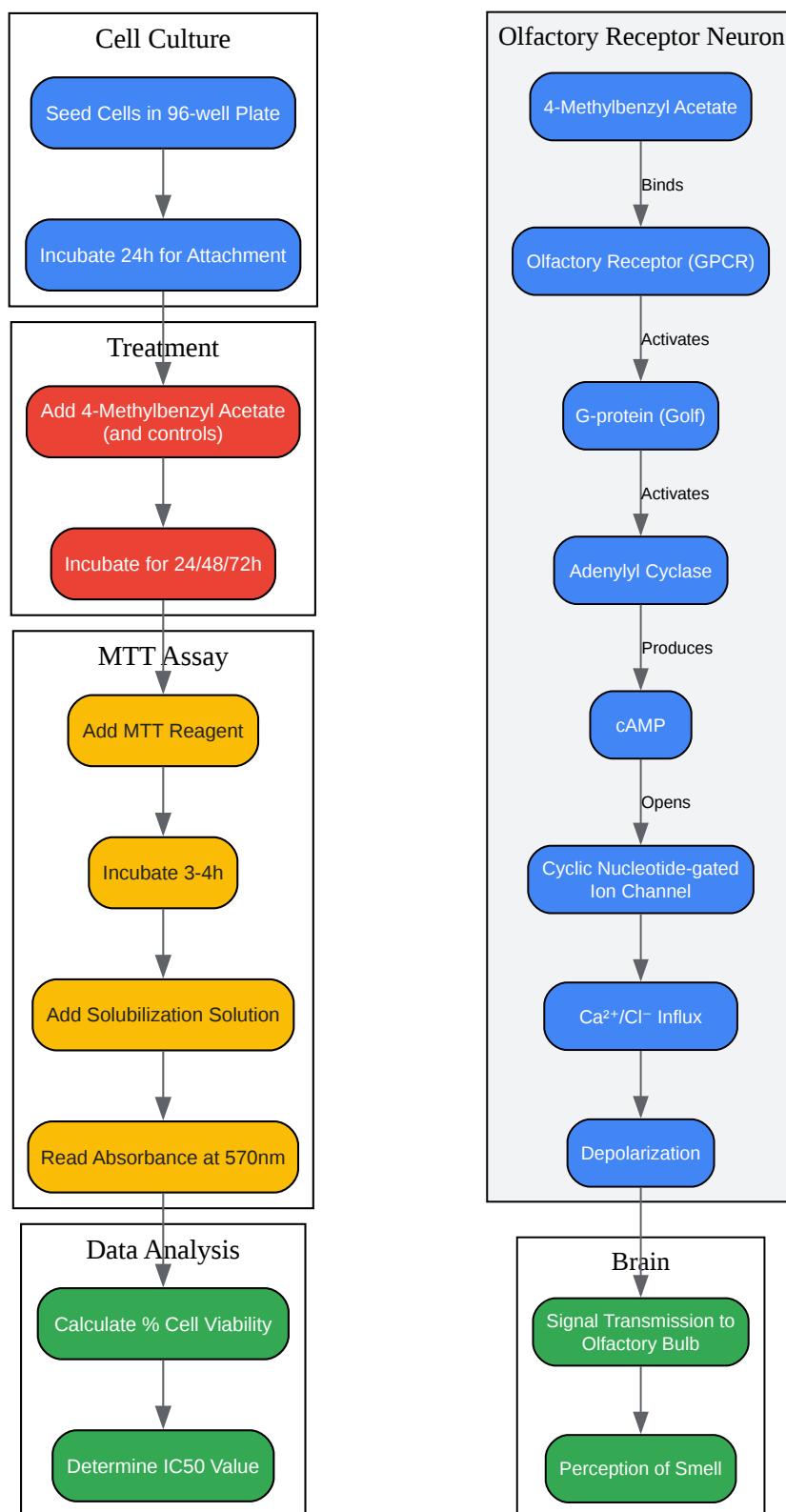
- Human cell line (e.g., HaCaT keratinocytes or HepG2 liver cells)
- 96-well microtiter plates
- Complete cell culture medium
- **4-Methylbenzyl acetate** stock solution (dissolved in a suitable solvent like DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:


- Seed cells into a 96-well plate at an optimal density (e.g., 1×10^4 cells/well) and incubate for 24 hours to allow for attachment.
- Prepare serial dilutions of **4-methylbenzyl acetate** in culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent) and an untreated control.
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- Add 10 μ l of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and add 100 μ l of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Signaling Pathways and Mechanisms of Action

The primary described mechanism of action for **4-methylbenzyl acetate** is its interaction with olfactory receptors, which are G-protein coupled receptors (GPCRs).^[1] The binding of odorant molecules to these receptors initiates a signaling cascade that leads to the perception of smell.


For other potential biological activities, the underlying signaling pathways are yet to be elucidated for **4-methylbenzyl acetate**. However, based on the activities of related compounds, some hypotheses can be formulated. For instance, the potential anti-inflammatory effects could be mediated through the modulation of inflammatory signaling pathways such as the NF- κ B pathway, which is known to be affected by other benzyl derivatives.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the disc diffusion antibacterial assay.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 4-Methylbenzyl acetate | 2216-45-7 [chemicalbook.com]
- 3. Benzenemethanol, 4-methyl-, 1-acetate | C10H12O2 | CID 75187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. p-Methylbenzyl acetate [webbook.nist.gov]
- 5. bocsci.com [bocsci.com]
- 6. Erzincan University Journal of Science and Technology » Submission » Synthesis, Antibacterial Activity and Molecular Modelling of Benzyl Acetate Derivatives [dergipark.org.tr]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzyl acetate: a powerful active ingredient to discover [landema.com]
- 11. Assessment of the skin sensitization potential of fragrance ingredients using the U-SENS™ assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Weight of Evidence Approach for Skin Sensitization Potency Categorization of Fragrance Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 14. In vitro Cytotoxic and Antimicrobial Activity of Essential Oil From Satureja Intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Biological Activity of 4-Methylbenzyl Acetate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678904#biological-activity-of-4-methylbenzyl-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com